

Technical Support Center: Brevinin-2-RA15 Yeast Expression & Codon Optimization

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Compound of Interest

Compound Name: *Brevinin-2-RA15 peptide precursor*

Cat. No.: *B1577728*

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Overview Brevinin-2-RA15 is a potent antimicrobial peptide (AMP) belonging to the Brevinin-2 superfamily, originally isolated from frog skin secretions[1]. While highly effective against multidrug-resistant pathogens, expressing Brevinin-2-RA15 in yeast systems like *Komagataella phaffii* (formerly *Pichia pastoris*) or *Saccharomyces cerevisiae* presents significant challenges due to host toxicity, proteolytic degradation, and rare codon usage[2]. This support center provides field-proven troubleshooting strategies, FAQs, and self-validating protocols to optimize the expression of this peptide.

Section 1: FAQs on Codon Optimization Strategy

Q1: How should I optimize the Brevinin-2-RA15 sequence for *Pichia pastoris* without depleting tRNA pools? A1: Avoid the outdated "one amino acid-one codon" approach, which exclusively uses the single most abundant codon for each amino acid. This strategy can rapidly deplete specific tRNA pools, leading to translational stalling, ribosomal drop-off, and low yields[3]. Instead, use a "codon randomization" strategy. This method assigns codons based on the host's natural frequency distribution, balancing tRNA usage and improving overall translation efficiency[3]. Ensure the final sequence maintains a Codon Adaptation Index (CAI) > 0.90 and a GC content between 40-50%[4].

Q2: Should I retain the native C-terminal "Rana box" during the optimization process? A2: It depends on your end goal, but for high-yield expression, modifying it is highly recommended. The Rana box is a cyclic, disulfide-bridged heptapeptide motif at the C-terminus that acts as a primary determinant of host cell toxicity and hemolysis[5]. Retaining it often leads to yeast membrane permeabilization during intracellular accumulation or secretion. Studies have shown that C-terminal truncation of the Rana box, sometimes coupled with N-terminal chiral substitutions (e.g., D-Leu), can decouple the peptide's antimicrobial potency from its toxicity, dramatically improving host viability and therapeutic index[5].

Section 2: Troubleshooting Guide: Low Yield & Host Toxicity

Issue 1: Yeast growth arrests shortly after methanol induction (Host Toxicity).

- Root Cause: Brevinin-2-RA15 is actively permeabilizing the yeast host's membrane. Even when targeted for secretion, transient intracellular accumulation of active AMPs can be lethal to *P. pastoris*[2].
- Solution: Implement a fusion tag strategy. Fusing Brevinin-2-RA15 to a larger, stabilizing protein like Human Serum Albumin (HSA), Small Ubiquitin-like Modifier (SUMO), or Thioredoxin (Trx) sterically hinders the peptide's ability to form pores in the host membrane[6],[1]. The tag can be cleaved post-purification using specific proteases. Alternatively, employ a 2A self-cleaving peptide system for polycistronic expression, which has been shown to double AMP yields by optimizing ribosomal skipping and trafficking[7].

Issue 2: Low final peptide yield despite high transcript levels and successful transformation.

- Root Cause: Proteolytic degradation within the yeast secretory pathway or in the extracellular culture medium. *P. pastoris* secretes native proteases that can rapidly degrade small, linear peptides[2].
- Solution: Switch to a protease-deficient *P. pastoris* strain, such as SMD1168 (which lacks the PEP4 gene), to minimize degradation in the culture supernatant[2]. Additionally, ensure the pH of the fermentation medium is optimized (typically around pH 6.0) to reduce the activity of acidic proteases[7].

Section 3: Experimental Workflows & Methodologies

Protocol 1: Codon Optimization & Vector Construction

Self-Validation Checkpoint: Always sequence the cloned vector to confirm the reading frame and the integrity of the Kex2 signal cleavage site before proceeding to transformation.

- **Sequence Profiling:** Input the Brevinin-2-RA15 amino acid sequence into a codon optimization tool set for *K. phaffii* (*P. pastoris*).
- **Parameter Adjustment:** Set target CAI > 0.9. Restrict GC content to 40-50%. Manually scan the output to eliminate cryptic splice sites, premature poly(A) signals, and stable mRNA secondary structures ($\Delta G < -10$ kcal/mol) near the translation initiation site[4].
- **Fusion Design:** Append an N-terminal α -mating factor (α -MF) signal sequence for secretion, followed by a SUMO tag, a target cleavage site, and the optimized Brevinin-2-RA15 sequence[8].
- **Cloning:** Synthesize the construct and clone it into the pPICZ α A expression vector using restriction sites (e.g., EcoRI and NotI).

Protocol 2: *Pichia pastoris* Transformation & Expression

Self-Validation Checkpoint: Verify genomic integration via colony PCR using AOX1 primers before initiating the 72-hour methanol induction phase.

- **Linearization:** Linearize 5-10 μ g of the pPICZ α A-Brevinin construct using PmeI or SacI to promote homologous recombination at the AOX1 locus.
- **Electroporation:** Transform the linearized vector into electrocompetent *P. pastoris* GS115 or SMD1168 cells. Plate on YPDS agar containing Zeocin (100 μ g/mL)[9].
- **Fermentation:** Inoculate a PCR-positive colony into BMGY (Buffered Glycerol-complex Medium) and grow at 30°C until OD600 reaches 2.0-6.0[9].
- **Induction:** Centrifuge and resuspend the cell pellet in BMMY (Buffered Methanol-complex Medium) to an OD600 of 1.0. Induce expression by adding 100% methanol to a final concentration of 1.0% (v/v) every 24 hours for 72-96 hours[7].

- Harvest: Centrifuge the culture at 10,000 x g for 15 minutes. Collect the supernatant containing the secreted fusion protein for Ni-NTA purification and subsequent protease cleavage.

Section 4: Data Presentation

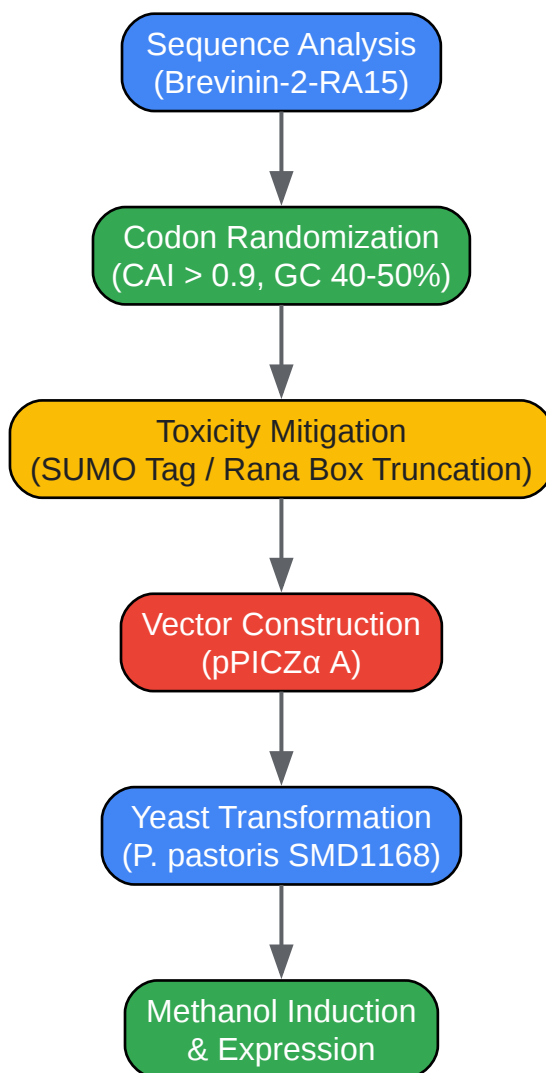
Table 1: Target Codon Optimization Metrics for Brevinin-2-RA15 in *P. pastoris*

Optimization Metric	Target Range	Rationale / Causality
Codon Adaptation Index (CAI)	> 0.90	Ensures the use of codons that match the host's highly expressed genes, preventing ribosomal stalling[4].
GC Content	40% - 50%	Prevents the formation of overly stable mRNA secondary structures that inhibit translation initiation[4].
Negative Cis-Elements	0 occurrences	Cryptic splice sites or premature termination signals truncate the mRNA transcript.
Free Energy (ΔG) at 5' End	> -10 kcal/mol	Weak secondary structure at the 5' end allows the ribosome to easily bind and initiate translation.

Table 2: Comparison of Fusion Tags for AMP Expression in Yeast

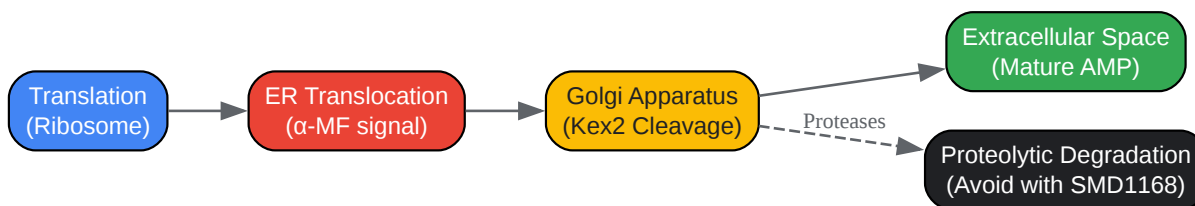
Fusion Tag	Size (kDa)	Primary Benefit	Cleavage Enzyme
SUMO	~11 kDa	Enhances solubility; completely masks AMP toxicity; leaves native N-terminus[10].	SUMO Protease (Ulp1)
HSA (Human Serum Albumin)	~66 kDa	Dramatically increases half-life and stability in bioreactors[6].	Factor Xa / Enterokinase
Trx (Thioredoxin)	~12 kDa	Promotes proper disulfide bond formation (useful if Rana box is retained) [1].	Enterokinase / Thrombin

Section 5: Mandatory Visualization



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Fig 1. End-to-end workflow for optimizing and expressing Brevinin-2-RA15 in yeast.



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Fig 2. Secretory pathway of α-MF tagged Brevinin-2-RA15 and potential degradation points.

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- [To cite this document: BenchChem. \[Technical Support Center: Brevinin-2-RA15 Yeast Expression & Codon Optimization\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1577728/docs#technical-support-center-brevinin-2-ra15-yeast-expression-codon-optimization\]](#)

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